4-Hydroxy-2-octenal

Description

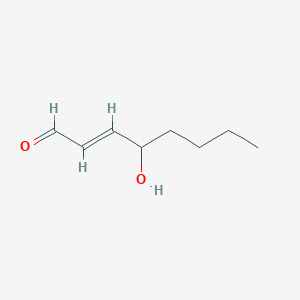

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-hydroxyoct-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-5-8(10)6-4-7-9/h4,6-8,10H,2-3,5H2,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWFGGNTBVBZAT-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018931 | |

| Record name | (2E)-4-Hydroxyoct-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-88-9, 17449-15-9, 73529-62-1 | |

| Record name | (2E)-4-Hydroxy-2-octenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octenal, 4-hydroxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-octenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017449159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octenal, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073529621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-Hydroxyoct-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-octenal can be synthesized through the oxidation of fatty acid methyl esters. For instance, heating methyl linoleate or methyl linolenate at 185°C for several hours can produce 4-Hydroxy-2-octenal . Another method involves the Wittig or Horner-Wadsworth-Emmons reaction between a phosphorane or phosphonate and glyoxal dimethyl acetal, followed by hydrolysis .

Industrial Production Methods: Industrial production of 4-Hydroxy-2-octenal typically involves large-scale lipid peroxidation processes. These processes are carefully controlled to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-octenal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex aldehydes and acids.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can participate in Michael addition reactions with nucleophiles such as thiols and amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Michael addition reactions typically occur under mild conditions with nucleophiles like cysteine or lysine residues in proteins.

Major Products:

Oxidation: Produces more oxidized aldehydes and carboxylic acids.

Reduction: Yields corresponding alcohols.

Substitution: Forms adducts with biomolecules, which can alter their function and structure.

Scientific Research Applications

4-Hydroxy-2-octenal has several applications in scientific research:

Chemistry: It is used as a model compound to study lipid peroxidation and its effects on biomolecules.

Biology: It is studied for its role in oxidative stress and its impact on cellular functions.

Industry: It is used in the study of food oxidation processes and the development of antioxidants.

Mechanism of Action

4-Hydroxy-2-octenal exerts its effects primarily through its reactivity with biomolecules. It can form adducts with proteins, nucleic acids, and other cellular components via Michael addition reactions and Schiff base formation. These modifications can alter the function and structure of the biomolecules, leading to various cellular effects. At low concentrations, it can promote cell proliferation and differentiation, while at higher concentrations, it can induce oxidative stress and cell death .

Comparison with Similar Compounds

Critical Notes

Analytical Challenges : Anti-HNE antibodies cross-react with HOE and 4-hydroxy-2-decenal, complicating specificity in biomarker studies .

Environmental Variability : Concentrations of these aldehydes depend on cooking duration, temperature, and PUFA composition of oils .

Health Implications: While HNE is well-characterized as a genotoxin, HOE’s biological impact remains understudied, warranting further research on its role in chronic diseases.

Biological Activity

4-Hydroxy-2-octenal (4-HO-2-octenal) is a bioactive compound that has garnered attention due to its significant biological activities, particularly in the context of oxidative stress and cellular signaling. This article explores its biological activity, including its effects on cellular processes, potential therapeutic implications, and relevant case studies.

4-Hydroxy-2-octenal is an α,β-unsaturated aldehyde with the chemical formula CHO. It is structurally related to other lipid peroxidation products, such as 4-hydroxy-2-nonenal (4-HNE), which is known for its reactivity and biological effects.

The biological activity of 4-HO-2-octenal can be attributed to its ability to interact with various biomolecules, leading to significant cellular responses:

- Lipid Peroxidation : Like other aldehydes in the family, 4-HO-2-octenal is a product of lipid peroxidation and can modify proteins and lipids, contributing to cellular damage under oxidative stress conditions .

- Reactive Oxygen Species (ROS) Modulation : The compound influences ROS levels in cells, which can lead to both cytotoxicity and signaling pathways involved in stress responses .

1. Cytotoxicity and Cell Survival

Research indicates that 4-HO-2-octenal exhibits cytotoxic effects on various cell types. For instance, it has been shown to induce apoptosis in certain cancer cell lines by activating stress-related signaling pathways. This effect is dose-dependent and correlates with the concentration of the aldehyde used during treatment .

2. Impact on Insulin Secretion

A notable study examined the impact of 4-HO-2-octenal on pancreatic islets. The findings revealed that this compound inhibited glucose-induced insulin secretion significantly. Specifically, insulin secretion was reduced by approximately 50% when islets were exposed to concentrations around 100 µM for one hour. This suggests a potential role for 4-HO-2-octenal in metabolic disorders such as diabetes .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been demonstrated that certain bacterial strains can develop resistance against the toxic effects of 4-HO-2-octenal through the expression of detoxification enzymes. For example, Listeria monocytogenes can express genes that counteract the cytotoxic effects of this aldehyde during infection .

Case Study 1: Insulin Secretion Inhibition

In a controlled laboratory setting, isolated rat pancreatic islets were treated with varying concentrations of 4-HO-2-octenal. The results indicated a significant impairment in insulin secretion under hyperglycemic conditions, suggesting that lipid peroxidation products like this aldehyde may play a role in the pathophysiology of diabetes mellitus .

Case Study 2: Bacterial Resistance Mechanisms

A study focused on L. monocytogenes highlighted how exposure to 4-HO-2-octenal induces a transcriptional response that enhances bacterial survival. The genes rha1 and rha2, responsible for reducing the aldehyde's toxicity, were significantly upregulated in response to exposure, demonstrating an adaptive mechanism against oxidative stress induced by this compound .

Research Findings Summary Table

Q & A

Q. What are the established methods for synthesizing 4-Hydroxy-2-octenal in laboratory settings?

4-Hydroxy-2-octenal is typically synthesized via lipid peroxidation of ω-6 polyunsaturated fatty acids (PUFAs) under oxidative stress conditions. In vitro, this can be modeled using Fe²⁺/ascorbate systems to induce oxidation in linoleic acid or arachidonic acid. Key steps include:

- Purification : Silica gel chromatography (hexane:ethyl acetate gradients) to isolate the aldehyde.

- Characterization : Confirm identity via GC-MS (retention time matching) and NMR (δ 9.45 ppm for α,β-unsaturated aldehyde proton) .

- Validation : Cross-reference with SciFinder or Reaxys for known spectral data and synthetic protocols .

Q. Which analytical techniques are recommended for detecting and quantifying 4-Hydroxy-2-octenal in biological samples?

- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 157 → 113 for quantification) with deuterated internal standards (e.g., 4-Hydroxy-2-octenal-d₃) to correct for matrix effects .

- Derivatization : Enhance sensitivity via pentafluorophenyl hydrazine (PFPH) derivatization for GC-ECD analysis.

- Quality Control : Include blanks and spiked recovery samples to validate extraction efficiency (>80%) and limit of detection (LOD < 0.1 nM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity mechanisms of 4-Hydroxy-2-octenal across different cell models?

Discrepancies often arise from variations in:

- Experimental Design :

- Dose-response ranges : Use physiologically relevant concentrations (0.1–10 μM) rather than supraphysiological doses (>50 μM).

- Cell type specificity : Compare epithelial vs. immune cells (e.g., HepG2 vs. THP-1) to assess tissue-specific responses .

- Data Interpretation :

Q. What experimental strategies are used to study the protein adduction patterns of 4-Hydroxy-2-octenal under varying oxidative conditions?

- Proteomic Workflow :

- Incubation : Treat purified proteins (e.g., BSA) with 4-Hydroxy-2-octenal (1–50 μM) under normoxic vs. hypoxic conditions.

- Enrichment : Use anti-HNE antibodies (cross-reactive with 4-Hydroxy-2-octenal adducts) for immunoprecipitation.

- Identification : Perform LC-MS/MS with Byonic/PEAKS software to map adduct sites (e.g., Cys, His, Lys residues) .

- Controls : Include reducing agents (e.g., DTT) to distinguish reversible vs. irreversible adducts .

Q. How should researchers address methodological uncertainties when quantifying 4-Hydroxy-2-octenal in complex lipid matrices?

- Sample Preparation :

- Calibration : Employ matrix-matched standards to account for ion suppression/enhancement in mass spectrometry .

Data Reporting and Validation

Q. What are best practices for presenting contradictory data on 4-Hydroxy-2-octenal’s role in inflammatory signaling?

- Transparency : Clearly state experimental conditions (e.g., LPS priming, cytokine cocktails) that may amplify or suppress NF-κB activation.

- Meta-analysis : Use scoping review frameworks (e.g., Arksey & O’Malley, 2005) to categorize studies by model system and signaling pathway (e.g., TLR4 vs. NLRP3) .

- Raw data inclusion : Deposit conflicting datasets in supplementary appendices with annotations explaining outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.